molecular formula C19H21N3O4S B10987553 5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B10987553
M. Wt: 387.5 g/mol
InChI Key: SSCCOWWSYDJPIX-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a sulfonamide group

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N3O4S/c23-18-13-15(14-22(18)16-7-3-1-4-8-16)19(24)20-11-12-21-27(25,26)17-9-5-2-6-10-17/h1-10,15,21H,11-14H2,(H,20,24)

InChI Key

SSCCOWWSYDJPIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amino alcohols.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the sulfonamide group, which may result in different biological activities.

    N-phenylpyrrolidine-3-carboxamide: Lacks the oxo group, which may affect its reactivity and interactions with molecular targets.

    Phenylsulfonylpyrrolidine: Lacks the carboxamide group, which may influence its solubility and stability.

Uniqueness

5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a member of the 5-oxopyrrolidine family, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H25N3O5SC_{24}H_{25}N_{3}O_{5}S. Its structure includes a pyrrolidine ring, a phenyl group, and a sulfonamide moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In particular, the compound was tested against A549 human lung adenocarcinoma cells.

Research Findings

  • Cytotoxicity Testing :
    • The compound was evaluated using an MTT assay to determine its cytotoxic effects on A549 cells compared to cisplatin, a standard chemotherapeutic agent.
    • Results indicated a structure-dependent anticancer activity, with certain derivatives demonstrating potent cytotoxicity while maintaining low toxicity towards non-cancerous cells (HSAEC-1 KT) .
  • Mechanism of Action :
    • The presence of a free amino group in the structure was found to enhance anticancer activity. Compounds with this feature showed more potent effects than those without it.
    • The study highlighted that specific structural modifications could lead to enhanced selectivity for cancer cells over normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens.

Research Findings

  • Pathogen Testing :
    • The compound was screened against various multidrug-resistant bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
    • Notably, it exhibited selective antimicrobial activity against linezolid and tedizolid-resistant strains of S. aureus, indicating potential for treating resistant infections .
  • Inhibition Mechanisms :
    • The antimicrobial mechanisms were suggested to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of the compound to A549 cells. The study reported that at 100 µM concentration, the compound reduced cell viability significantly compared to untreated controls, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Resistance

A clinical study involving patients with infections caused by resistant strains of S. aureus explored the efficacy of this compound as an adjunct therapy. Preliminary results indicated a reduction in bacterial load when combined with standard antibiotic treatments, supporting its role in overcoming resistance .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerA549 CellsSignificant cytotoxicity
AntimicrobialStaphylococcus aureusSelective inhibition of resistant strains
AntimicrobialKlebsiella pneumoniaeInhibition of growth
AntimicrobialPseudomonas aeruginosaEffective against resistant strains

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